In-Depth Technical Guide: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5)
In-Depth Technical Guide: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5), a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on its closely related ethyl ester precursor and discusses potential biological activities based on the known pharmacology of similar quinoline-based compounds.
Chemical and Physical Properties
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core, substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 7-position, and a carboxylic acid at the 3-position.[1] It is typically available as an off-white powder.[1][2]
| Property | Value | Source |
| CAS Number | 574-92-5 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |
| Molecular Weight | 257.17 g/mol | [1] |
| IUPAC Name | 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | [1] |
| Synonyms | 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |
| Physical Description | Off-white powder | [1][2] |
| Melting Point | >300 °C (for the ethyl ester) | [3] |
Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
The synthesis of the ethyl ester precursor typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME).[4]
Experimental Protocol (Proposed):
A mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, often in a high-boiling point solvent such as Dowtherm A, to facilitate the Gould-Jacobs reaction. The initial condensation is followed by a thermal cyclization to form the quinoline ring system.
Caption: Proposed synthesis of the ethyl ester precursor.
Step 2: Hydrolysis to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Experimental Protocol (Proposed):
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to drive the hydrolysis to completion. After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.
Caption: Proposed hydrolysis of the ethyl ester to the final product.
Spectroscopic Data
Specific spectroscopic data for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is not currently available in public databases. For reference, the ¹H NMR data for the precursor, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is available.[5]
Table of Spectroscopic Data (Data for Ethyl Ester Precursor):
| Technique | Data | Source |
| ¹H NMR | Spectrum available | [5] |
| ¹³C NMR | Data not available | |
| Mass Spec | Data not available |
Potential Biological Activity and Mechanism of Action
While specific biological studies on 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid are limited, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.
4.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition
Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is a validated target for anticancer and anti-inflammatory drugs.
Caption: Potential mechanism via DHODH inhibition.
4.2. Wnt/β-catenin Pathway Activation
Recent studies have shown that certain quinoline carboxylic acid derivatives can act as activators of the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Activation of this pathway could have therapeutic implications in specific contexts.
Caption: Potential activation of the Wnt/β-catenin pathway.
4.3. Anti-inflammatory and Analgesic Properties
Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[9] These compounds may exert their effects through various mechanisms, including the modulation of inflammatory mediators.
Safety and Hazards
Based on available safety data, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is considered harmful if swallowed and causes skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are based on established chemical principles and literature on related compounds, but have not been experimentally validated for this specific molecule. Researchers should conduct their own literature searches and safety assessments before commencing any experimental work. The discussion of biological activities is based on the broader class of quinoline compounds and does not represent confirmed activities for CAS 574-92-5.
References
- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0233638) [np-mrd.org]
